Ethyl 6-amino-2-formylpyrimidine-4-carboxylate Ethyl 6-amino-2-formylpyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 153093-62-0
VCID: VC0128861
InChI: InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11)
SMILES: CCOC(=O)C1=CC(=NC(=N1)C=O)N
Molecular Formula: C8H9N3O3
Molecular Weight: 195.178

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate

CAS No.: 153093-62-0

Cat. No.: VC0128861

Molecular Formula: C8H9N3O3

Molecular Weight: 195.178

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate - 153093-62-0

Specification

CAS No. 153093-62-0
Molecular Formula C8H9N3O3
Molecular Weight 195.178
IUPAC Name ethyl 6-amino-2-formylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11)
Standard InChI Key IHJRUNCJJOMHDM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC(=N1)C=O)N

Introduction

Chemical Identity and Structure

Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is a multifunctional pyrimidine derivative with the CAS number 153093-62-0 . The compound contains a pyrimidine heterocyclic core with three key functional groups strategically positioned:

  • An amino group (-NH₂) at position 6

  • A formyl group (-CHO) at position 2

  • An ethyl carboxylate group (-COOC₂H₅) at position 4

Based on its chemical structure, the molecular formula can be determined as C₈H₉N₃O₃. The structural features of this compound place it within the broader class of substituted pyrimidines, which are important building blocks in medicinal chemistry and synthetic organic chemistry.

Physical Properties

While specific physical property data for Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is limited in the available literature, general properties can be inferred from its structure and related compounds:

PropertyPredicted Value/Description
AppearanceLikely a crystalline solid
Molecular WeightApproximately 195.18 g/mol
SolubilityLikely soluble in polar organic solvents such as DMF, DMSO; limited solubility in water
Melting PointNot specifically reported
Boiling PointNot specifically reported

Structural Significance and Reactivity

The pyrimidine core of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate represents a fundamentally important heterocyclic system in organic chemistry. Pyrimidines constitute one of the two nucleobases found in nucleic acids, making derivatives of this structure particularly interesting for biological applications.

Reactive Functional Groups

The compound features three reactive functional groups that contribute to its chemical versatility:

  • The amino group at position 6 serves as a nucleophilic center, enabling participation in various condensation reactions and nucleophilic substitutions. This group can potentially undergo diazotization, amide formation, and other typical amine transformations.

  • The formyl group at position 2 provides an electrophilic site capable of participating in numerous condensation reactions, including Wittig reactions, aldol condensations, and reductive aminations. This reactive carbonyl is particularly valuable for further derivatization.

  • The ethyl carboxylate at position 4 can undergo typical ester transformations, including hydrolysis, transesterification, and reduction to alcohols. This group offers an additional point for structural modification.

Comparison with Related Compounds

The structure shares similarities with other pyrimidine derivatives, such as Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate (CAS 944901-67-1) . The key difference is the replacement of the amino group with a dimethylamino group, which would alter the nucleophilicity and hydrogen bonding capabilities of the molecule.

CompoundCAS NumberMolecular FormulaMolecular Weight
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate153093-62-0C₈H₉N₃O₃~195.18 g/mol
Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate944901-67-1C₁₀H₁₃N₃O₃223.23 g/mol

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